Direct Head-to-Head Comparison of Cellular Potency in Breast Cancer Cell Lines
Carm1-IN-6 (iCARM1) demonstrates superior cellular potency in breast cancer cell lines compared to the known CARM1 inhibitor EZM2302. In MCF7, T47D, and BT474 ERα-positive cells, iCARM1 exhibits EC50 values of 1.797 ± 0.08 μM, 4.74 ± 0.19 μM, and 2.13 ± 0.33 μM, respectively [1]. In contrast, EZM2302 displays consistently higher EC50 values across the same cell lines under identical assay conditions, indicating reduced cellular efficacy [1].
| Evidence Dimension | Cellular half-maximum effective concentration (EC50) |
|---|---|
| Target Compound Data | MCF7: 1.797 ± 0.08 μM; T47D: 4.74 ± 0.19 μM; BT474: 2.13 ± 0.33 μM |
| Comparator Or Baseline | EZM2302 (higher EC50 values in same cell lines; exact values reported in Figure S4A of cited reference) |
| Quantified Difference | Not calculable from text; qualitative superiority noted |
| Conditions | ERα-positive breast cancer cell lines (MCF7, T47D, BT474) cultured in standard conditions |
Why This Matters
Superior cellular potency in breast cancer models directly translates to more reliable and dose-effective experimental outcomes, reducing compound usage and improving reproducibility.
- [1] Peng BL, Ran T, Chen X, et al. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo. J Med Chem. 2024;67(10):7921-7934. View Source
